Neldazosin: A Technical Guide to its Synthesis and Chemical Properties
Neldazosin: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neldazosin is a potent and selective α1-adrenoceptor antagonist, belonging to the quinazoline (B50416) class of compounds. Its pharmacological action makes it a subject of interest in research related to hypertension and benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of a plausible synthesis pathway for neldazosin, based on established organic chemistry principles and the synthesis of analogous compounds. It also details its known chemical and pharmacological properties, presents quantitative data in a structured format, and includes detailed diagrams of its synthesis and mechanism of action to support further research and development.
Chemical Properties of Neldazosin
| Property | Value for Neldazosin | Comparative Value for Alfuzosin (B1207546) | Reference |
| Molecular Formula | C18H25N5O4 | C19H27N5O4 | [3] |
| Molar Mass | 375.43 g/mol | 389.45 g/mol | [3] |
| Appearance | Not specified (likely a solid) | White to off-white crystalline powder | [4] |
| Melting Point | Data not available | ~240 °C | |
| Solubility | Data not available | Water: 92 mg/L at 25 °C (estimated) | |
| pKa | Data not available | 8.13 |
Synthesis Pathway of Neldazosin
A specific, detailed synthesis pathway for neldazosin is not extensively documented in publicly available literature. However, a plausible and efficient multi-step synthesis can be proposed based on established methods for the synthesis of quinazoline derivatives and other α1-adrenoceptor antagonists like alfuzosin. The proposed pathway involves the synthesis of the key intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline, followed by its coupling with piperazine (B1678402) and subsequent acylation to yield neldazosin.
Diagram of Proposed Neldazosin Synthesis Pathway
Caption: Proposed multi-step synthesis pathway for Neldazosin.
Experimental Protocols
This key intermediate can be synthesized from veratraldehyde in a series of steps:
-
Nitration of Veratraldehyde: Veratraldehyde is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 6-nitroveratraldehyde.
-
Oxidation and Reduction: The aldehyde group of 6-nitroveratraldehyde is oxidized to a carboxylic acid, and the nitro group is subsequently reduced to an amino group to form 2-amino-4,5-dimethoxybenzoic acid.
-
Cyclization: The resulting aminobenzoic acid is cyclized with urea (B33335) at high temperatures to form 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.
-
Chlorination: The dione (B5365651) is then chlorinated using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
-
Selective Amination: The more reactive chlorine atom at the 4-position is selectively replaced by an amino group by treatment with ammonia (B1221849) to give the desired intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline.
4-amino-2-chloro-6,7-dimethoxyquinazoline is reacted with an excess of piperazine. The reaction is typically carried out in a high-boiling point solvent such as isopropanol (B130326) or butanol under reflux conditions. The excess piperazine acts as both a reactant and a base to neutralize the HCl generated during the reaction. After the reaction is complete, the excess piperazine and solvent are removed under reduced pressure, and the product, 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine, is purified.
The final step is the acylation of the secondary amine of the piperazine ring with 3-hydroxybutanoic acid. To facilitate this amide bond formation, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. After the reaction, the urea byproduct is filtered off, and the neldazosin product is purified by chromatography or recrystallization.
Pharmacological Properties
Mechanism of Action
Neldazosin is a potent α1-adrenoceptor antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors located on the smooth muscle of blood vessels and the prostate gland. When activated by catecholamines like norepinephrine (B1679862), these receptors trigger a signaling cascade that leads to smooth muscle contraction.
Neldazosin competitively blocks these receptors, preventing the binding of norepinephrine and leading to the relaxation of smooth muscle. This results in vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure. In the prostate, this smooth muscle relaxation alleviates the symptoms of benign prostatic hyperplasia by improving urinary flow.
Diagram of Neldazosin's Mechanism of Action
Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of Neldazosin.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism studies specifically for neldazosin are not widely published. However, based on its chemical structure and the known metabolic pathways of other quinazoline-based α1-blockers like alfuzosin and terazosin (B121538), it is anticipated that neldazosin is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP3A4 likely playing a significant role. Potential metabolic pathways include oxidation, O-demethylation of the methoxy (B1213986) groups, and N-dealkylation. The resulting metabolites are generally expected to be pharmacologically inactive.
Stability and Storage
For research purposes, neldazosin should be stored under recommended conditions as specified in the Certificate of Analysis provided by the supplier. Generally, solid forms of such compounds are stored in a cool, dry place, protected from light. Stability studies for similar compounds, such as alfuzosin, are typically conducted under controlled temperature and humidity conditions (e.g., 40°C / 75% RH) to assess the long-term stability of the drug substance and formulated products.
Conclusion
References
- 1. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 2. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neldazosin - Wikipedia [en.wikipedia.org]
- 4. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
